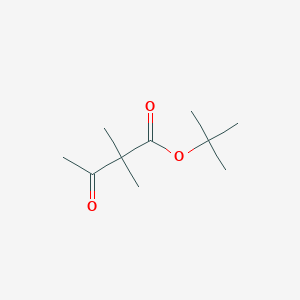

Tert-butyl 2,2-dimethyl-3-oxobutanoate

Description

The exact mass of the compound Tert-butyl 2,2-dimethyl-3-oxobutanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tert-butyl 2,2-dimethyl-3-oxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2,2-dimethyl-3-oxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 2,2-dimethyl-3-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-7(11)10(5,6)8(12)13-9(2,3)4/h1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWYNTBCZPIPUDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C)(C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119888-86-7 | |

| Record name | tert-butyl 2,2-dimethyl-3-oxobutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Molecular structure and weight of tert-butyl 2,2-dimethyl-3-oxobutanoate

Technical Whitepaper: tert-Butyl 2,2-Dimethyl-3-Oxobutanoate – Structural Analysis & Synthetic Utility

Executive Summary & Molecular Identity

Subject: tert-Butyl 2,2-dimethyl-3-oxobutanoate CAS Registry Number: 119888-86-7 Role: Advanced Pharmaceutical Intermediate / Protecting Group Strategy

This guide provides a technical deep-dive into tert-butyl 2,2-dimethyl-3-oxobutanoate, a specialized

Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Data | Note |

| IUPAC Name | tert-butyl 2,2-dimethyl-3-oxobutanoate | |

| Molecular Formula | ||

| Molecular Weight | 186.25 g/mol | Calculated (C: 12.011, H: 1.008, O: 15.999) |

| Physical State | Colorless to pale yellow liquid | Typical for short-chain esters |

| Solubility | Soluble in organic solvents (DCM, THF, EtOAc) | Poor water solubility due to lipophilic |

| Key Functionality | Acid-labile ester + Non-enolizable ketone |

Structural Characterization & Logic

The utility of this molecule stems from two competing structural features: the bulky tert-butyl ester and the gem-dimethyl substitution at the

The "No-Enol" Advantage

Standard

-

In tert-butyl 2,2-dimethyl-3-oxobutanoate: The C2 position is fully substituted (quaternary).

-

Consequence: There are no acidic protons at the

-position. The molecule cannot enolize . -

Application: This makes the C3 ketone highly electrophilic but prevents unwanted side reactions (like self-condensation) typical of standard acetoacetates during complex syntheses.

Spectroscopic Signature (Predicted NMR)

The high symmetry and lack of coupling protons create a distinct, clean NMR spectrum useful for reaction monitoring.

-

H NMR (CDCl

-

~1.45 ppm (s, 9H,

- ~1.35 ppm (s, 6H, gem-Dimethyl)

- ~2.15 ppm (s, 3H, Acetyl methyl)

-

Note: All signals are singlets. The disappearance of the

-proton quartet/singlet of the starting material confirms the reaction completion.

-

~1.45 ppm (s, 9H,

Synthetic Pathways & Mechanism

The synthesis requires the double alkylation of tert-butyl acetoacetate. This is a thermodynamic challenge due to the steric bulk of the tert-butyl group, which can hinder the second methylation.

Diagram: Synthesis Workflow

Caption: Stepwise alkylation pathway. While one-pot synthesis is possible, stepwise control ensures high purity by overcoming steric hindrance at the secondary enolate.

Detailed Experimental Protocol

Objective: Synthesis of tert-butyl 2,2-dimethyl-3-oxobutanoate via Methyl Iodide alkylation.

Reagents:

-

tert-Butyl acetoacetate (1.0 eq)

-

Sodium Hydride (NaH), 60% dispersion in oil (2.2 eq)

-

Methyl Iodide (MeI) (2.5 eq)

-

Anhydrous THF (Solvent)[2]

Protocol:

-

Setup: Flame-dry a 3-neck round bottom flask under Nitrogen atmosphere. Add NaH (washed with hexanes to remove oil) and suspend in anhydrous THF. Cool to 0°C.

-

Addition: Add tert-butyl acetoacetate dropwise over 30 minutes. Hydrogen gas (

) will evolve. Caution: Venting required. -

First Alkylation: Stir for 30 mins at 0°C, then add MeI (1.1 eq) dropwise. Warm to Room Temperature (RT) and stir for 2 hours.

-

Second Alkylation: Cool the mixture back to 0°C (or use a fresh equivalent of base if doing stepwise isolation). Add the remaining MeI.

-

Forcing Conditions: Due to the steric bulk of the tert-butyl group and the first methyl group, the second alkylation is sluggish. Heat the reaction to mild reflux (60°C) for 4–6 hours.

-

Workup: Quench with saturated

(aq). Extract with Ethyl Acetate ( -

Purification: Distillation under reduced pressure is preferred over column chromatography to avoid ester hydrolysis on acidic silica.

Application in Drug Discovery: The Gem-Dimethyl Effect

This molecule is not just a solvent or generic linker; it is a strategic tool for Conformational Restriction .

The Thorpe-Ingold Effect

In drug design, linear chains often have too many degrees of freedom, leading to high entropic penalties when binding to a target protein.

-

Mechanism: Replacing hydrogens with methyl groups (the gem-dimethyl group) restricts bond rotation.

-

Result: The molecule is "pre-organized" into a conformation closer to the bioactive state. This increases binding affinity and reaction rates for cyclization.[3]

Diagram: Metabolic Stability Logic

Caption: Mechanistic impact of the gem-dimethyl group on chemical and metabolic stability.

Handling & Safety

-

Storage: Store at 2–8°C. The tert-butyl ester is sensitive to strong acids. Avoid exposure to HCl fumes or acidic moisture, which will cleave the ester to isobutylene and the free carboxylic acid (which spontaneously decarboxylates).

-

Hazards:

-

Flammability: Treat as a Class IIIA combustible liquid.

-

Reactivity: Incompatible with strong oxidizing agents and strong acids.

-

References

-

Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[4] The formation and stability of spiro-compounds.[4] Part I. Spiro-compounds from cyclohexane. Journal of the Chemical Society, Transactions.[4] (Foundational paper on Thorpe-Ingold Effect).

-

Talele, T. T. (2017).[5] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry.[5][6][7] (Review of gem-dimethyl utility in drug design).

-

BLD Pharm. (n.d.).[8] tert-Butyl 2,2-dimethyl-3-oxobutanoate Product Page.[8][9] (Commercial verification of CAS 119888-86-7).

-

PubChem. (n.d.). tert-Butyl acetoacetate (Parent Compound Data).[10] National Library of Medicine. (Base structure reference).

Sources

- 1. US5183929A - Method for production of T-butyl 3-oxobutyrates and their use - Google Patents [patents.google.com]

- 2. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]

- 4. books.lucp.net [books.lucp.net]

- 5. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and pharmacology of metabolically stable tert-butyl ethers of morphine and levorphanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 119888-86-7|tert-Butyl 2,2-dimethyl-3-oxobutanoate|BLD Pharm [bldpharm.com]

- 9. 39149-65-0|tert-Butyl 2-methyl-3-oxobutanoate|BLD Pharm [bldpharm.com]

- 10. Tert-butyl acetoacetate | C8H14O3 | CID 15538 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of tert-butyl 2,2-dimethyl-3-oxobutanoate in Organic Solvents

Introduction

tert-butyl 2,2-dimethyl-3-oxobutanoate, a ketoester of significant interest in organic synthesis, serves as a versatile building block in the pharmaceutical and specialty chemical industries. Its utility in creating complex molecular architectures is well-documented; however, a comprehensive understanding of its solubility characteristics in various organic solvents is crucial for its effective application in process development, reaction optimization, and purification strategies. This guide provides an in-depth analysis of the factors governing the solubility of tert-butyl 2,2-dimethyl-3-oxobutanoate, offers predictions of its behavior in different solvent classes, and details a robust experimental protocol for precise solubility determination.

Molecular Structure and its Influence on Solubility

The solubility of a compound is fundamentally dictated by its molecular structure and the intermolecular forces it can establish with a solvent. The structure of tert-butyl 2,2-dimethyl-3-oxobutanoate, shown below, reveals key features that inform its solubility profile.

Key Structural Features:

-

Ester Group (-COO-): This polar functional group contains a carbonyl (C=O) and an ether-like oxygen, both of which can act as hydrogen bond acceptors.[1]

-

Keto Group (C=O): The additional carbonyl group further increases the molecule's polarity and provides another site for hydrogen bond acceptance.

-

tert-butyl Group (-C(CH₃)₃): This bulky, nonpolar alkyl group contributes to steric hindrance and introduces significant hydrophobic character to the molecule.

-

Gem-dimethyl Group (-C(CH₃)₂-): Located at the alpha-position to the ester carbonyl, these methyl groups also enhance the nonpolar nature of the molecule.

The interplay between the polar keto and ester functionalities and the nonpolar alkyl groups results in a molecule with a moderate overall polarity. The principle of "like dissolves like" is a cornerstone in predicting solubility; therefore, tert-butyl 2,2-dimethyl-3-oxobutanoate is expected to exhibit favorable solubility in solvents of similar moderate polarity.[2]

Predictive Solubility in Common Organic Solvents

While specific quantitative solubility data for tert-butyl 2,2-dimethyl-3-oxobutanoate is not extensively available in public literature, we can predict its relative solubility based on its molecular structure and the properties of common organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM) | High | These solvents possess polar bonds and can engage in dipole-dipole interactions with the keto and ester groups of the solute. The absence of acidic protons in these solvents prevents strong hydrogen bonding with the solute, which could otherwise limit solubility in some cases. |

| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors. While the carbonyl oxygens of the solute can accept hydrogen bonds from the solvent, the bulky tert-butyl and gem-dimethyl groups may sterically hinder these interactions to some extent. The overall polarity of these solvents is compatible with the solute. |

| Nonpolar | Hexane, Toluene | Low to Moderate | The significant nonpolar character of the alkyl groups in tert-butyl 2,2-dimethyl-3-oxobutanoate will allow for some interaction with nonpolar solvents through London dispersion forces. However, the polar keto and ester groups will be poorly solvated, limiting overall solubility. Solubility in toluene is expected to be higher than in hexane due to toluene's greater polarizability. |

Factors Influencing Solubility

Several physical parameters can influence the solubility of tert-butyl 2,2-dimethyl-3-oxobutanoate.[3]

-

Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[4] This is because the dissolution process is often endothermic, and applying heat favors the dissolution process according to Le Châtelier's principle.[2]

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A solvent that closely matches the polarity of tert-butyl 2,2-dimethyl-3-oxobutanoate will be most effective at dissolving it.[2][4]

-

Molecular Size: The relatively large size of the tert-butyl group can present steric challenges for solvent molecules to effectively surround and solvate the solute molecule, potentially limiting solubility compared to smaller esters.[4]

Experimental Determination of Solubility

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a gravimetric method for determining the solubility of tert-butyl 2,2-dimethyl-3-oxobutanoate in a given organic solvent. This method is straightforward, accurate, and relies on fundamental principles of mass balance.

Experimental Workflow

Sources

Technical Guide: The Chemistry and Application of 2,2-Dimethyl-3-oxobutanoate Derivatives

Here is the in-depth technical guide on 2,2-dimethyl-3-oxobutanoate derivatives.

Executive Summary

This guide provides a comprehensive technical analysis of 2,2-dimethyl-3-oxobutanoate (also known as ethyl/methyl 2,2-dimethylacetoacetate) and its derivatives. Unlike standard

This "structural lock" makes the scaffold invaluable in medicinal chemistry for:

-

Metabolic Stability: Blocking metabolic oxidation at the

-position. -

Conformational Restriction: Utilizing the Thorpe-Ingold (Gem-Dimethyl) Effect to accelerate cyclization reactions and rigidify bioactive ligands.

-

Regioselective Heterocycle Synthesis: Forcing the formation of 4,4-dimethyl-substituted pyrazolones, isoxazoles, and pyrimidines.

Core Chemical Architecture

Structural Analysis

The core molecule, Ethyl 2,2-dimethyl-3-oxobutanoate (CAS: 597-04-6), differs fundamentally from ethyl acetoacetate due to the gem-dimethyl substitution at C2.

| Property | Ethyl Acetoacetate | Ethyl 2,2-Dimethyl-3-oxobutanoate |

| Structure | ||

| 2 (Acidic, pKa ~11) | 0 (Non-acidic) | |

| Enolization | High (Stabilized by H-bond) | None at C2 |

| C2 Alkylation | Facile | Impossible |

| Primary Reactivity | C2-Nucleophile / C3-Electrophile | C3-Electrophile / C1-Electrophile |

The Gem-Dimethyl (Thorpe-Ingold) Effect

The presence of two methyl groups at C2 compresses the internal bond angle (

Synthetic Routes to the Core Scaffold

The synthesis of the 2,2-dimethyl core requires sequential alkylation of acetoacetate. Direct dimethylation in one pot often leads to mixtures of O-alkylated and C-alkylated products; therefore, a stepwise or phase-transfer catalytic approach is preferred.

Workflow Visualization

Figure 1: Stepwise synthetic pathway for the construction of the gem-dimethyl core.

Experimental Protocols

Protocol A: Synthesis of Ethyl 2,2-dimethyl-3-oxobutanoate

Objective: To synthesize the gem-dimethyl core from ethyl 2-methylacetoacetate.

Mechanism:

Materials:

-

Ethyl 2-methylacetoacetate (14.4 g, 0.1 mol)

-

Sodium Hydride (60% dispersion in oil, 4.4 g, 0.11 mol)

-

Methyl Iodide (15.6 g, 0.11 mol)

-

Anhydrous THF (150 mL)

-

Ammonium Chloride (sat. aq.)

Procedure:

-

Setup: Flame-dry a 500 mL three-necked flask equipped with a nitrogen inlet, addition funnel, and thermometer.

-

Deprotonation: Suspend NaH in anhydrous THF at 0°C. Add Ethyl 2-methylacetoacetate dropwise over 30 minutes. Hydrogen gas evolution will be vigorous.

-

Enolate Formation: Stir the mixture at 0°C for 1 hour until gas evolution ceases and a clear/yellow solution forms.

-

Alkylation: Add Methyl Iodide dropwise while maintaining the temperature below 10°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

-

Quench: Carefully quench with saturated

solution. -

Workup: Extract with Diethyl Ether (

mL). Wash combined organics with brine, dry over -

Purification: Distill under reduced pressure (bp ~75-80°C at 15 mmHg).

Validation:

-

1H NMR (

):

Protocol B: Divergent Synthesis of 4,4-Dimethyl-2-pyrazolin-5-one

Objective: To utilize the core scaffold for heterocyclic synthesis. Significance: This reaction demonstrates the nucleophilic attack at the C3 ketone followed by cyclization at the C1 ester.

Procedure:

-

Dissolve Ethyl 2,2-dimethyl-3-oxobutanoate (10 mmol) in Ethanol (20 mL).

-

Add Hydrazine Hydrate (12 mmol) dropwise.

-

Reflux for 4 hours.

-

Cool to room temperature. The product, 4,4-dimethyl-3-methyl-2-pyrazolin-5-one , often precipitates as a white solid.

-

Recrystallize from Ethanol/Water.

Reactivity Profile & Divergent Pathways[1]

Because the C2 position is blocked, the reactivity of 2,2-dimethyl-3-oxobutanoate is highly specific. It serves as a "bifunctional electrophile."

Divergence Map

Figure 2: Divergent synthetic pathways from the 2,2-dimethyl scaffold.

Key Transformations

-

Heterocyclization:

-

Pyrazolones: Reaction with hydrazines yields 4,4-dimethyl-2-pyrazolin-5-ones. The gem-dimethyl group at C4 prevents aromatization to fully unsaturated pyrazoles, locking the molecule in the "one" form.

-

Isoxazoles: Reaction with hydroxylamine yields 4,4-dimethyl-isoxazol-5-ones.

-

-

Decarboxylation (Synthesis of Isopropyl Ketones):

-

Hydrolysis of the ester followed by thermal decarboxylation removes the C1 carboxyl group.

-

Result: Conversion of the C(Me)2-COOEt tail into a CH(Me)2 (isopropyl) group. This is a standard method for synthesizing complex isopropyl ketones (e.g., 3-methyl-2-butanone derivatives).

-

Pharmaceutical Applications

Kinase Inhibitors

The gem-dimethyl moiety is frequently employed in kinase inhibitors to fill hydrophobic pockets (e.g., the ATP-binding site) and to rigidify the linker between pharmacophores.

-

Example: In the development of TAK1 inhibitors , 2,2-dimethyl-3-oxobutanoate derivatives are used to synthesize fused heterocyclic cores where the dimethyl group restricts rotation, improving binding affinity via entropic optimization [1].

Antibiotic Synthesis

The scaffold appears in the synthesis of Cephalosporin intermediates. The 2,2-dimethyl group protects the

Agrochemicals

Derivatives such as 4,4-dimethyl-3-oxopentanenitrile (a nitrile analog of our core) are precursors to herbicides like Isouron .[1] The gem-dimethyl group is critical for the environmental stability of these compounds [2].

References

-

Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2020). URL:[Link]

-

Practical Synthesis of 3-Amino-5-tert-butylisoxazole from 4,4-Dimethyl-3-oxopentanenitrile. Source: Heterocycles (1991).[1] URL:[Link]

-

The gem-Dimethyl Effect Revisited. Source: Journal of Organic Chemistry (2005). URL:[Link]

-

Organic Syntheses Procedure: Ethyl 2-methyl-3-oxobutanoate. Source: Organic Syntheses, Coll.[2][3] Vol. 4. URL:[Link]

-

PubChem Compound Summary: Ethyl 2,2-dimethylacetoacetate. Source: National Library of Medicine. URL:[Link]

Sources

Boiling point and melting point data for tert-butyl 2,2-dimethyl-3-oxobutanoate

[1][2][3]

Compound Identity & Significance

tert-Butyl 2,2-dimethyl-3-oxobutanoate is a sterically hindered ester derivative of acetoacetic acid. By introducing two methyl groups at the

-

Gem-Dimethyl Effect (Thorpe-Ingold Effect): The geminal dimethyl groups restrict conformational freedom, favoring cyclization reactions and stabilizing certain transition states.

-

Steric Protection: The tert-butyl group protects the carboxylic acid functionality against nucleophilic attack and hydrolysis under basic conditions, while being selectively cleavable under mild acidic conditions (e.g., TFA, HCl/dioxane) without affecting other sensitive groups.

-

Non-Enolizable Character: Unlike its parent acetoacetate, the 2,2-dimethyl derivative lacks

-protons, preventing enolization at the C2 position. This locks the ketone in its keto form, simplifying nucleophilic addition reactions at the C3 carbonyl.

| Chemical Name | tert-Butyl 2,2-dimethyl-3-oxobutanoate |

| CAS Registry Number | 119888-86-7 |

| Synonyms | tert-Butyl |

| Molecular Formula | |

| Molecular Weight | 186.25 g/mol |

| SMILES | CC(=O)C(C)(C)C(=O)OC(C)(C)C |

Physical Properties Data

Note: Due to the specialized nature of this derivative, specific experimental boiling/melting points are often extrapolated from high-fidelity predictive models and analogous structures (e.g., tert-butyl acetoacetate).

Thermal Properties

| Property | Value / Range | Condition / Note |

| Boiling Point (Atmospheric) | Decomposes | tert-Butyl esters undergo thermal elimination (isobutylene loss) above ~100-120°C. Do not distill at 760 mmHg. |

| Boiling Point (Reduced Pressure) | 85 – 95 °C | @ 10 – 15 mmHg (Estimated based on parent BP of 71°C/11mmHg). |

| Melting Point | < 20 °C | Likely a colorless liquid at room temperature. |

| Flash Point | ~65 – 70 °C | Closed Cup (Predicted). |

General Physical Constants

| Property | Value | Note |

| Density | 0.94 – 0.96 g/mL | @ 25 °C (Slightly less dense than water).[1] |

| Refractive Index ( | 1.420 – 1.425 | Typical for aliphatic esters. |

| Solubility | Immiscible with water; Soluble in DCM, THF, EtOAc, Toluene. | Lipophilic due to t-butyl and methyl groups. |

Synthesis & Purification Protocol

The most robust method for synthesizing this compound is the double alkylation of tert-butyl acetoacetate. This protocol utilizes the high acidity of the

Mechanism & Workflow

-

Deprotonation: A strong base (NaH) removes an acidic proton from C2.

-

Alkylation 1:

attack on Methyl Iodide (MeI). -

Deprotonation: The remaining C2 proton is removed.

-

Alkylation 2: Second

attack on MeI, forming the quaternary center.

Step-by-Step Experimental Procedure

Reagents: tert-Butyl acetoacetate (1.0 equiv), Sodium Hydride (60% dispersion, 2.2 equiv), Methyl Iodide (2.5 equiv), Dry THF.

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Maintain an inert atmosphere (

or Ar). -

Base Suspension: Suspend NaH (2.2 equiv) in anhydrous THF (0.5 M concentration relative to substrate) and cool to 0°C in an ice bath.

-

Addition: Add tert-butyl acetoacetate (1.0 equiv) dropwise over 30 minutes. Evolution of

gas will be vigorous. -

First Incubation: Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 30 minutes to ensure complete enolate formation.

-

Alkylation: Cool back to 0°C. Add Methyl Iodide (MeI) (2.5 equiv) dropwise. Caution: MeI is toxic and volatile.

-

Reaction: Allow the mixture to warm to RT and stir for 12–18 hours. A heavy precipitate (NaI) will form.

-

Quench & Workup:

-

Cool to 0°C. Carefully quench with saturated aqueous

. -

Extract the aqueous layer 3x with Diethyl Ether (

) or Ethyl Acetate. -

Wash combined organics with Brine, dry over

, and filter.

-

-

Purification:

-

Concentrate under reduced pressure.

-

Distillation: Purify the residue by vacuum distillation (approx. 10–15 mmHg). Collect the fraction boiling between 85–95°C.

-

Alternative: If scale is small (<1g), purify via flash column chromatography (SiO2, 5-10% EtOAc in Hexanes).

-

Visualization: Synthesis Pathway

The following diagram illustrates the transformation from the parent acetoacetate to the gem-dimethyl derivative.

Caption: Stepwise alkylation pathway converting tert-butyl acetoacetate to the 2,2-dimethyl derivative via sequential enolate formation.

Critical Stability & Handling Notes

-

Thermal Instability: Like all tert-butyl esters, this compound is susceptible to acid-catalyzed thermal decomposition. Avoid heating above 100°C without vacuum.

-

Acid Sensitivity: The tert-butyl group is designed to be acid-labile. Do not expose to strong acids (HCl,

, TFA) unless deprotection is the intended step. -

Storage: Store in a tightly sealed container at 2–8°C under an inert atmosphere to prevent hydrolysis.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15538, tert-Butyl acetoacetate. Retrieved from [Link]

-

Organic Syntheses (1962). Acetoacetic acid, tert-butyl ester. Org. Synth. 1962, 42, 28. DOI: 10.15227/orgsyn.042.0028. Retrieved from [Link]

-

ChemSynthesis. Synthesis and physical properties of tert-butyl 3-oxobutanoate derivatives. Retrieved from [Link]

Difference between tert-butyl and ethyl 2,2-dimethyl-3-oxobutanoate

Strategic Selection of -Keto Esters: A Comparative Technical Guide

tert-Butyl vs. Ethyl 2,2-Dimethyl-3-oxobutanoate

Executive Summary

In synthetic organic chemistry and medicinal, the choice between Ethyl 2,2-dimethyl-3-oxobutanoate (Ethyl-DMO) and tert-Butyl 2,2-dimethyl-3-oxobutanoate (_t_Bu-DMO) is rarely a matter of convenience; it is a strategic decision dictated by orthogonality , steric control , and metabolic stability .

While both molecules share the core non-enolizable

Part 1: Structural & Physicochemical Analysis

The defining feature of both molecules is the gem-dimethyl group at the

Comparative Properties Table

| Feature | Ethyl 2,2-dimethyl-3-oxobutanoate | tert-Butyl 2,2-dimethyl-3-oxobutanoate |

| Formula | ||

| Steric Bulk (Ester) | Low (Planar flexibility) | High (Tetrahedral bulk) |

| Deprotection Mode | Saponification (Base: NaOH, LiOH) | Acidolysis (Acid: TFA, HCl, Formic) |

| Nu- Attack Susceptibility | High (Susceptible to hydrolysis/transesterification) | Low (Sterically hindered carbonyl) |

| Metabolic Stability | Low (Rapid hCE1 hydrolysis) | High (Resistant to esterases) |

| Primary Utility | Scalable intermediates, Prodrug moieties | Orthogonal protection, Late-stage diversification |

The Steric Shielding Effect

The tert-butyl group exerts significant steric pressure on the ester carbonyl. In the 2,2-dimethyl system, this effect is amplified by the adjacent gem-dimethyl group, creating a "neopentyl-like" congestion.

-

Ethyl Ester: The carbonyl is accessible. Nucleophiles (Grignards, hydrides) may attack both the ketone and the ester, leading to mixtures of diols and hydroxy-esters unless temperature is strictly controlled.

-

tert-Butyl Ester: The bulky

-butyl group effectively blocks the trajectory of nucleophiles toward the ester carbonyl (

Part 2: Orthogonal Deprotection Strategies

This is the most critical operational difference. The choice of ester determines the deprotection conditions, allowing for orthogonal protection strategies in complex molecule synthesis.

Mechanism A: Base-Mediated Saponification (Ethyl)

The ethyl ester requires standard nucleophilic acyl substitution.

-

Reagent: LiOH or NaOH in THF/Water.

-

Limitation: Incompatible with base-sensitive groups (e.g., epoxides, certain lactones, Fmoc groups).

Mechanism B: Acid-Catalyzed Elimination (tert-Butyl)

The tert-butyl ester does not undergo hydrolysis in the traditional sense; it undergoes an

-

Reagent: Trifluoroacetic acid (TFA) or HCl in Dioxane.

-

Mechanism: Protonation of the ester oxygen is followed by the elimination of the stable tert-butyl cation, which rapidly loses a proton to form isobutylene (gas) and the free carboxylic acid.

-

Advantage: Occurs under anhydrous conditions. The byproduct (isobutylene) is volatile, driving the reaction to completion entropically.

Visualization: Divergent Cleavage Pathways

Figure 1: Orthogonal deprotection pathways. The t-butyl pathway avoids aqueous base, releasing isobutylene gas.

Part 3: Synthetic Utility & Reactivity

The "Locked" Enolate

Because C2 is fully substituted (gem-dimethyl), neither molecule can form an enolate at C2.

-

Consequence: These esters cannot be used in Knoevenagel condensations or further

-alkylations. -

Reactivity Shift: Reactivity is forced to the C3 Ketone (reduction/addition) or the

-position (C4) if strong bases (LDA) are used to generate a kinetic enolate.

Decarboxylation Dynamics

Both esters serve as precursors to isopropyl ketones via decarboxylation.

-

Ethyl Route: Requires hydrolysis (step 1) followed by acidification and heating (step 2).

-

tert-Butyl Route: Allows for thermal decarboxylation . Heating _t_Bu-DMO with a catalytic amount of

-TsOH allows simultaneous deprotection and decarboxylation in a single pot, often under milder conditions than the harsh acidic reflux required for ethyl esters.

Part 4: Experimental Protocols

Protocol A: Synthesis of tert-Butyl 2,2-Dimethyl-3-oxobutanoate

Rationale: The t-butyl derivative is expensive to purchase but easy to make from t-butyl acetoacetate.

Reagents: tert-Butyl acetoacetate (1.0 eq), MeI (2.5 eq),

-

Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and magnetic stir bar.

-

Solvation: Dissolve tert-butyl acetoacetate in anhydrous acetone.

-

Base Addition: Add anhydrous granular

. The suspension will turn yellow. -

Alkylation: Add Methyl Iodide (MeI) dropwise. Note: The gem-dimethyl effect is achieved by double alkylation. The first methyl group adds rapidly; the second requires forcing conditions due to sterics.

-

Reflux: Heat to reflux (

C) for 16–24 hours. Monitor by TLC (the mono-methyl intermediate may persist). -

Workup: Filter off solids (

). Concentrate the filtrate. -

Purification: Distill under high vacuum (approx. 0.5 mmHg).[1] The product is a clear oil.[2]

Protocol B: Chemoselective Ketone Reduction (Using t-Bu-DMO)

Rationale: Demonstrating the steric shielding of the t-butyl ester.

Reagents: t-Bu-DMO (1.0 eq),

-

Dissolve t-Bu-DMO in MeOH and cool to

C. -

Add

portion-wise. -

Stir for 30 mins.

-

Result: Exclusive formation of the

-hydroxy ester.-

Contrast: If Ethyl-DMO is used, transesterification with MeOH (forming the methyl ester) or partial reduction of the ester is a competing risk.

-

Part 5: Pharmaceutical Implications (ADME)

For drug development professionals, the choice between these esters impacts prodrug design and metabolic stability .

Ethyl Esters as Prodrugs

Ethyl esters are classic prodrug moieties.

-

Enzyme: Human Carboxylesterase 1 (hCE1), predominantly found in the liver.

-

Kinetics: Rapid hydrolysis.

-

Application: Used to improve oral bioavailability (lipophilicity) of a polar carboxylic acid drug. Once absorbed, the ethyl group is cleaved to release the active drug.

tert-Butyl Esters and Metabolic Resistance

tert-Butyl esters are poor substrates for hCE1 and hCE2.

-

Mechanism: The bulky tert-butyl group prevents the catalytic serine of the esterase from accessing the carbonyl carbon.

-

Application: If a drug candidate contains a tert-butyl ester, it will likely remain intact in plasma and liver microsomes. It is generally not suitable as a prodrug strategy if rapid release of the acid is required. It is used when the ester itself is the pharmacophore or to block metabolism at that site.

Workflow: Decision Matrix for Drug Design

Figure 2: Decision matrix for selecting ester type in medicinal chemistry based on metabolic intent.

References

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for orthogonal deprotection conditions).

-

Witzig, C., et al. (2025). "Acid-Catalyzed Cleavage of tert-Butyl Esters: Mechanisms and Applications." Journal of Organic Chemistry.

-

Organic Syntheses. "tert-Butyl acetoacetate and derivatives." Org.[3][4] Synth. Coll. Vol. 5, p. 155. [Link]

-

Fukami, T., et al. (2021). "Human Carboxylesterase 1 (hCE1) Specificity for Ester Prodrugs." Drug Metabolism and Pharmacokinetics. [Link] (Illustrating the steric hindrance effect on esterase activity).

-

Nishiguchi, T., et al. (2025). "Mild and Selective Method for the Cleavage of tert-Butyl Esters." ResearchGate. [Link] (Contextualizing modern deprotection methods).

Methodological & Application

Application Note: Strategic Utilization of tert-Butyl 2,2-Dimethyl-3-Oxobutanoate in Peptidomimetic Synthesis

This Application Note is designed for medicinal chemists and peptide scientists focusing on peptidomimetics and drug design. It details the strategic use of tert-butyl 2,2-dimethyl-3-oxobutanoate (also known as tert-butyl 2,2-dimethylacetoacetate) as a high-value building block for introducing steric constraints and metabolic stability into peptide backbones.

Executive Summary: The "Gem-Dimethyl" Advantage

In modern peptide drug discovery, native peptides often suffer from rapid proteolytic degradation and poor bioavailability. A proven strategy to overcome these limitations is the Thorpe-Ingold Effect (Gem-Dimethyl Effect) . By introducing two methyl groups at the

-

Restrict Conformation: Lock the peptide into a bioactive turn or helix.

-

Block Proteolysis: Sterically hinder protease access to the amide bond.

-

Increase Lipophilicity: Improve membrane permeability.

tert-Butyl 2,2-dimethyl-3-oxobutanoate is the ideal scaffold for introducing this motif. Unlike standard

Chemical Profile & Reactivity[1][2][3]

| Property | Specification |

| IUPAC Name | tert-butyl 2,2-dimethyl-3-oxobutanoate |

| CAS Number | 1694-31-1 |

| Molecular Formula | |

| Key Functional Groups | Ketone (C3): Site of nucleophilic attack (Reduction/Amination).Gem-Dimethyl (C2): Steric block; prevents racemization.t-Butyl Ester (C1): Acid-labile carboxyl protection. |

| Stability | High. Non-enolizable at C2 (no acidic |

Mechanism of Action in Synthesis

The molecule serves as a bifunctional precursor . The ketone allows for the installation of chiral centers (amines or alcohols), while the tert-butyl ester serves as a latent carboxylic acid for subsequent peptide coupling.

Core Applications & Workflows

A. Synthesis of Statine Isosteres (Protease Inhibitors)

Statine and its analogs are critical components of aspartic protease inhibitors (e.g., Renin, HIV-1 protease). The 2,2-dimethyl analog created from this reagent offers superior resistance to enzymatic cleavage.

-

Mechanism: Stereoselective reduction of the C3 ketone yields a

-hydroxy acid. -

Utility: Acts as a transition-state mimic for peptide bond hydrolysis.

B. Synthesis of Sterically Hindered -Amino Acids

-amino acids are used to create "foldamers"—peptides that adopt specific secondary structures.-

Mechanism: Reductive amination of the C3 ketone.

-

Utility: Introduction into the peptide backbone extends the chain length and alters hydrogen bonding patterns.

C. Workflow Visualization

The following diagram illustrates the divergence from the core starting material to two distinct classes of peptidomimetics.

Caption: Divergent synthesis of hydroxy- and amino-acid building blocks from the gem-dimethyl keto-ester scaffold.

Detailed Experimental Protocols

Protocol 1: Synthesis of Fmoc-Protected -Amino Acid Building Block

This protocol describes the conversion of tert-butyl 2,2-dimethyl-3-oxobutanoate into an Fmoc-protected amino acid suitable for Solid Phase Peptide Synthesis (SPPS).

Reagents Required:

-

tert-Butyl 2,2-dimethyl-3-oxobutanoate (1.0 eq)

-

Ammonium Acetate (

, 10.0 eq) -

Sodium Cyanoborohydride (

, 1.5 eq) -

Methanol (anhydrous)

-

Trifluoroacetic acid (TFA)

-

Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester)

Step-by-Step Methodology:

-

Reductive Amination (Formation of Amine):

-

Dissolve tert-butyl 2,2-dimethyl-3-oxobutanoate (10 mmol) in anhydrous methanol (50 mL).

-

Add

(100 mmol) and stir at room temperature for 30 minutes to form the imine in situ. -

Critical Checkpoint: Ensure the reaction vessel is vented or under inert gas (Ar/N2) to prevent moisture ingress.

-

Add

(15 mmol) slowly. Stir the mixture at room temperature for 12–18 hours. -

Quench: Acidify with 1N HCl to pH ~2, then neutralize with saturated

. Extract with Ethyl Acetate. Dry organic layer over

-

-

Ester Cleavage (Activation of Carboxyl Group):

-

Dissolve the crude amine-ester in a 1:1 mixture of TFA:DCM (20 mL).

-

Stir at room temperature for 2 hours. The evolution of isobutylene gas indicates successful cleavage.

-

Concentrate in vacuo to remove TFA. Co-evaporate with toluene (3x) to remove trace acid.

-

-

Fmoc Protection (SPPS Enabling):

-

Redissolve the crude amino acid (now a TFA salt) in water/dioxane (1:1, 40 mL).

-

Adjust pH to 8.5–9.0 using

. -

Add Fmoc-OSu (1.1 eq) dissolved in dioxane dropwise.

-

Stir for 4 hours, maintaining pH 8–9.

-

Workup: Acidify to pH 2 with HCl (precipitate may form). Extract with Ethyl Acetate.

-

Purification: Recrystallize from Hexane/EtOAc or purify via flash chromatography.

-

Validation:

-

ESI-MS: Check for mass of

corresponding to the Fmoc-amino acid. -

NMR: Verify the presence of the gem-dimethyl singlet (~1.2 ppm) and the loss of the tert-butyl singlet (~1.45 ppm).

Protocol 2: Stereoselective Reduction to -Hydroxy Acids

For creating transition-state inhibitors.

Reagents Required:

-

tert-Butyl 2,2-dimethyl-3-oxobutanoate[1]

- (Catalyst)

-

Hydrogen gas (

, 4 atm) -

Methanol

Methodology:

-

Hydrogenation:

-

In a high-pressure autoclave, dissolve the keto-ester in degassed methanol.

-

Add the Ruthenium catalyst (0.5 mol%).

-

Pressurize with

to 4 atm (60 psi) and stir at 60°C for 24 hours.

-

-

Analysis:

-

The gem-dimethyl group prevents dynamic kinetic resolution (DKR) because the C2 center is not stereogenic/labile. However, the bulky environment enhances the facial selectivity of the catalyst at C3.

-

Determine enantiomeric excess (ee) via Chiral HPLC.

-

Strategic Considerations for Peptide Synthesis

Compatibility with SPPS

The tert-butyl ester group is NOT compatible with standard Fmoc SPPS resin loading if you intend to keep it protected, because the TFA cleavage step (used to release the peptide from the resin) will also cleave this ester.

-

Correct Usage: Use tert-butyl 2,2-dimethyl-3-oxobutanoate as a solution-phase intermediate . Convert it to the free acid form (as per Protocol 1) before loading it onto the resin or coupling it to the N-terminus of a resin-bound peptide.

Troubleshooting

| Issue | Probable Cause | Solution |

| Low Yield in Amination | Steric hindrance of gem-dimethyl group. | Increase reaction time (up to 48h) or use microwave irradiation to drive imine formation. |

| Incomplete TFA Cleavage | Equilibrium with t-butyl cation. | Add a cation scavenger (e.g., triethylsilane) to the TFA cocktail. |

| Racemization | Not applicable at C2. | The gem-dimethyl group renders the |

References

- Gem-Dimethyl Effect: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). "The formation and stability of spiro-compounds." Journal of the Chemical Society, Transactions, 107, 1080-1106.

-

Beta-Keto Esters in Synthesis: Taber, D. F., et al. (2006). "Convenient preparation of tert-butyl esters."[2] Journal of Organic Chemistry. Link

-

Peptide Modification: "Functionalization of peptides and proteins by aldehyde or keto groups."[3] Biopolymers, 55(2), 101-122. Link

-

Statine Analogs: "Synthesis of enantiopure di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate." Organic Syntheses, Vol. 85, p. 10. (Demonstrates similar beta-dicarbonyl chemistry). Link

-

General Reactivity: "Active ester-based peptide bond formation and its application in peptide synthesis." Organic Chemistry Frontiers. Link

Sources

Application and Protocol Guide for the Selective Reduction of the Ketone Group in Tert-butyl 2,2-dimethyl-3-oxobutanoate

Introduction: The Strategic Importance of β-Hydroxy Esters

The selective reduction of β-keto esters to their corresponding β-hydroxy esters is a cornerstone transformation in modern organic synthesis. These products are not merely the result of a simple functional group conversion; they are valuable chiral building blocks, pivotal in the synthesis of a wide array of biologically active molecules, including antibiotics, pheromones, and statin drugs. The inherent challenge and scientific elegance of this reaction lie in achieving high chemo- and stereoselectivity. For the substrate in focus, tert-butyl 2,2-dimethyl-3-oxobutanoate, the presence of a sterically demanding tert-butyl ester and α,α-dimethyl substitution presents a unique landscape for investigating selective reduction methodologies. This guide provides a comprehensive overview and detailed protocols for the effective reduction of this sterically hindered β-keto ester, with a primary focus on the use of sodium borohydride, a mild and selective reducing agent.

Understanding the Reaction: Chemoselectivity and Mechanism

The primary challenge in the reduction of tert-butyl 2,2-dimethyl-3-oxobutanoate is the selective reduction of the ketone carbonyl in the presence of the ester carbonyl. This is where the choice of reducing agent becomes critical. Sodium borohydride (NaBH₄) is an ideal candidate for this transformation.[1][2] It is a mild hydride donor, capable of readily reducing aldehydes and ketones, but it is generally unreactive towards esters under standard conditions.[1][3] This inherent chemoselectivity allows for the precise targeting of the ketone functional group.

The mechanism of reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbon of the ketone carbonyl. This is followed by protonation of the resulting alkoxide intermediate by the protic solvent, typically an alcohol, to yield the secondary alcohol product.[1]

Caption: General mechanism of ketone reduction by sodium borohydride.

Experimental Protocols

Protocol 1: Standard Reduction of tert-butyl 2,2-dimethyl-3-oxobutanoate with Sodium Borohydride

This protocol outlines a standard laboratory procedure for the reduction of the title compound. The steric hindrance from the gem-dimethyl and tert-butyl groups may necessitate slightly longer reaction times or a larger excess of the reducing agent compared to less hindered ketones.[4]

Materials:

-

tert-butyl 2,2-dimethyl-3-oxobutanoate

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 2,2-dimethyl-3-oxobutanoate (1.0 eq.) in methanol (approximately 10 mL per gram of substrate).

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.5 - 2.0 eq.) to the cooled solution in portions over 15-20 minutes. Caution: Hydrogen gas is evolved during the addition. Ensure adequate ventilation.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding. The reaction is typically complete within 1-3 hours at 0 °C to room temperature.

-

Quenching: Once the reaction is complete, carefully quench the excess sodium borohydride by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Work-up:

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous residue, add dichloromethane to dissolve the organic product.

-

Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction.

-

Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate.

-

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude tert-butyl 3-hydroxy-2,2-dimethylbutanoate.

-

Purification (if necessary): The crude product can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Protocol 2: Catalytic Hydrogenation

An alternative to chemical reduction is catalytic hydrogenation. This method is often cleaner and avoids the use of hydride reagents. A variety of catalysts can be employed, with palladium on carbon (Pd/C) being a common choice.

Materials:

-

tert-butyl 2,2-dimethyl-3-oxobutanoate

-

10% Palladium on carbon (Pd/C)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Hydrogen gas (H₂) source

-

Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

-

Celite® or a similar filter aid

Procedure:

-

Reaction Setup: In a hydrogenation flask, dissolve tert-butyl 2,2-dimethyl-3-oxobutanoate (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the solution. Caution: Pd/C can be pyrophoric. Handle with care and in an inert atmosphere if dry.

-

Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Pressurize the vessel with hydrogen (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.

-

Reaction: Stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by TLC or by observing the uptake of hydrogen.

-

Work-up:

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

-

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the desired product.

Data Presentation: A Comparative Overview

| Parameter | Sodium Borohydride Reduction | Catalytic Hydrogenation |

| Reagent | Sodium Borohydride (NaBH₄) | Hydrogen gas (H₂) with a metal catalyst (e.g., Pd/C) |

| Solvent | Protic solvents (e.g., MeOH, EtOH) | Various (e.g., EtOH, EtOAc) |

| Temperature | 0 °C to room temperature | Room temperature |

| Pressure | Atmospheric | 1-4 atm (or higher) |

| Work-up | Aqueous quench and extraction | Filtration to remove catalyst |

| Selectivity | High for ketone over ester | High for ketone over ester |

| Safety | H₂ evolution, handle with care | Flammable H₂ gas, pyrophoric catalyst |

Visualization of Experimental Workflow

Sources

Transesterification methods for tert-butyl 2,2-dimethyl-3-oxobutanoate

Application Note: Strategic Transesterification of Sterically Hindered

Executive Summary & Mechanistic Challenge

Transesterification of tert-butyl 2,2-dimethyl-3-oxobutanoate represents a "perfect storm" of steric hindrance in organic synthesis. Unlike simple acetate or acetoacetate esters, this substrate presents two distinct kinetic barriers:

-

The Leaving Group Wall: The tert-butoxy group is bulky and poor at leaving compared to methoxy or ethoxy groups. It is also thermodynamically stable against nucleophilic attack, often preferring acid-catalyzed cleavage (elimination to isobutylene) over substitution.

-

The Gem-Dimethyl Blockade: The

-position (C2) bears two methyl groups. This quaternary center creates significant steric crowding around the carbonyl carbon (C1), severely retarding the trajectory of incoming nucleophiles (Bürgi-Dunitz angle). Furthermore, the lack of

Consequently, standard base-catalyzed methods (e.g., NaOMe/MeOH) or mild enzymatic routes (e.g., CAL-B) often result in 0% conversion or recovery of starting material. This guide details the Titanium(IV)-Mediated Protocol , the industry "Gold Standard" for overcoming these barriers, alongside a metal-free thermal alternative.

Decision Matrix & Mechanistic Insight

The following decision tree illustrates the logic for selecting the appropriate methodology based on the specific constraints of the target molecule.

Figure 1: Strategic decision matrix highlighting why direct carbonyl activation (Ti-IV) is required due to the blocked ketene pathway.

Protocol A: Titanium(IV)-Mediated Transesterification

This is the most robust method for exchanging a tert-butyl ester with a primary or secondary alcohol (R-OH). Titanium(IV) alkoxides act as dual-activation catalysts: they coordinate the carbonyl oxygen (increasing electrophilicity) and deliver the nucleophilic alkoxide in an intramolecular fashion, bypassing some steric repulsion.

Reagents:

-

Substrate: tert-butyl 2,2-dimethyl-3-oxobutanoate (1.0 equiv)

-

Nucleophile: Target Alcohol (R-OH) (5.0 – 10.0 equiv). Note: Use excess to drive equilibrium.

-

Catalyst: Titanium(IV) ethoxide [Ti(OEt)₄] or Titanium(IV) isopropoxide [Ti(OiPr)₄] (10–20 mol%).

-

Solvent: Toluene or Xylene (Anhydrous).

Step-by-Step Methodology:

-

Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser and nitrogen inlet.

-

Why: The reaction is an equilibrium. Removing the byproduct (tert-butanol, bp ~82°C) is critical to drive the reaction forward.

-

-

Charging: Under nitrogen flow, add the tert-butyl ester (1.0 equiv), the exchanging alcohol (5-10 equiv), and anhydrous toluene (0.5 M concentration relative to ester).

-

Catalyst Addition: Add Ti(OEt)₄ (0.2 equiv) via syringe. The solution typically turns light yellow.

-

Reflux: Heat the mixture to vigorous reflux (oil bath ~120-130°C).

-

Monitoring: Monitor by TLC or GC-MS. Look for the disappearance of the tert-butyl ester peak.

-

Timeframe: Due to the gem-dimethyl sterics, this reaction is slow. Expect 12–24 hours.

-

-

Workup (CRITICAL):

-

The Problem: Quenching titanium reactions with water creates a gelatinous TiO₂ emulsion that traps product and makes separation impossible.

-

The Solution: Cool to room temperature. Pour the reaction mixture into a beaker containing 1M HCl or 10% aqueous Tartaric Acid (Rochelle’s Salt substitute). Stir vigorously for 1 hour until two clear layers form (the organic layer and the aqueous Ti-complex layer).

-

-

Extraction: Separate layers. Extract the aqueous phase 3x with Ethyl Acetate.

-

Purification: Dry combined organics over MgSO₄, filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).

Self-Validating Checkpoint:

-

If the reaction stalls at 50% conversion, add fresh catalyst (5 mol%) and remove a volume of solvent via the Dean-Stark trap to physically remove generated tert-butanol, then replenish with fresh dry toluene.

Protocol B: DMAP-Catalyzed Thermal Exchange (Metal-Free)

For substrates sensitive to Lewis acids, a thermal exchange catalyzed by 4-Dimethylaminopyridine (DMAP) is the alternative. This method relies on the nucleophilicity of DMAP to form an acyl-pyridinium intermediate, although this is severely hampered by the gem-dimethyl group.

Reagents:

-

Substrate: 1.0 equiv.

-

Nucleophile: Target Alcohol (Excess, used as solvent if high boiling, e.g., Benzyl alcohol).

-

Catalyst: DMAP (0.3 – 0.5 equiv).

-

Solvent: Toluene (if alcohol is not the solvent).

Methodology:

-

Mix substrate, alcohol (10 equiv), and DMAP in a pressure tube or round bottom flask.

-

Heat to 110–120°C . If using a lower boiling alcohol, a pressure tube is required.

-

Note: This method is significantly slower than the Titanium route for this specific substrate. It is only recommended if the target alcohol is acid-sensitive (e.g., contains an acetal).

Comparative Data & Troubleshooting

| Parameter | Method A: Ti(IV) Mediated | Method B: DMAP Thermal | Method C: Acid Cleavage (Fallback) |

| Reaction Rate | Moderate (12-24 h) | Slow (24-48 h) | Fast (2 steps) |

| Steric Tolerance | High (Template effect) | Low | N/A (Cleavage is unimolecular) |

| Moisture Sensitivity | High (Requires Anhydrous) | Moderate | Low |

| Risk Factor | Emulsion during workup | Incomplete conversion | Decarboxylation of |

| Yield (Typical) | 75 - 90% | 40 - 60% | 60 - 70% (over 2 steps) |

Troubleshooting the "Gem-Dimethyl" Effect: If Method A fails to reach completion:

-

Switch Solvent: Move from Toluene (bp 110°C) to Xylene (bp 140°C) or Chlorobenzene (bp 131°C). The higher temperature helps overcome the activation energy barrier of the neopentyl-like center.

-

Microwave Assistance: Conduct the Ti-mediated reaction in a microwave reactor at 150°C for 1 hour. This often forces the reaction through the steric barrier.

References

-

Seebach, D., et al. "Titanate-Mediated Transesterifications with Functionalized Acids." Synthesis, 1982, 138-141. (Foundational work on Ti-catalyzed exchange).

-

Krasik, P. "Titanium(IV) Isopropoxide: A Reagent for the Transesterification of Sterically Hindered Esters." Tetrahedron Letters, 1998, 39, 4223. (Specific application to hindered substrates).

-

Otera, J. "Transesterification." Chemical Reviews, 1993, 93(4), 1449–1470. (Comprehensive review covering the limitations of base catalysis and the necessity of Lewis Acids).

-

Taber, D. F. "Sterically Hindered Esterification." Organic Chemistry Highlights, 2010. (Discusses strategies for gem-dimethyl substituted systems).

Troubleshooting & Optimization

Troubleshooting low purity in tert-butyl 2,2-dimethyl-3-oxobutanoate production

This guide is structured as a specialized Technical Support Center for process chemists and researchers. It bypasses generic advice to address the specific kinetic and thermodynamic challenges of synthesizing sterically hindered

Ticket ID: #TBAA-22-DIMETHYL-PURITY Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Compound Dashboard

User Issue: Low purity (<95%) and yield inconsistencies during the production of tert-butyl 2,2-dimethyl-3-oxobutanoate (via methylation of tert-butyl acetoacetate). Root Cause Analysis: The synthesis involves a "double methylation" on a sterically hindered, acid-sensitive scaffold.[1] Common failure modes include incomplete alkylation (mono-methyl impurity), O-alkylation (enol ether formation), and thermal decarboxylation during workup.[1]

| Parameter | Specification / Target | Critical Note |

| CAS | 1694-31-1 (Parent TBAA) | Target is the |

| Boiling Point | ~75-80°C @ 10 mmHg | Do not exceed 100°C pot temp. High risk of isobutylene elimination.[1] |

| pKa (Parent) | ~11.0 | Mono-methyl intermediate pKa is ~12.5 (harder to deprotonate).[1] |

| Key Impurity A | Mono-methylated species | Due to "pKa slip" and steric hindrance.[1] |

| Key Impurity B | O-alkylated enol ether | Favored by hard electrophiles (DMS) and polar aprotic solvents.[1] |

Troubleshooting Modules

Module A: The "Mono-Methyl" Stall (Incomplete Reaction)

Symptom: GC/NMR shows 10–20% tert-butyl 2-methyl-3-oxobutanoate remaining, even with excess methylating agent.[1]

Technical Insight: The introduction of the first methyl group creates two problems:

-

Steric Hindrance: The tert-butyl group is bulky.[1] Adding a methyl group makes the

-carbon significantly crowded, impeding the approach of the second equivalent of electrophile. -

Electronic Deactivation: The methyl group is electron-donating, destabilizing the formed enolate and raising the pKa. If you use a weak base (e.g., K

CO

Protocol Adjustment:

-

Base Switch: Transition to Sodium Hydride (NaH) in THF or DMF. The irreversible deprotonation drives the equilibrium forward.

-

Sequential Addition: Do not add 2.2 equivalents of base/MeI at once.

-

Deprotonate (1.1 eq NaH)

Alkylate (1.05 eq MeI) -

Add second portion of Base (1.2 eq NaH)

Alkylate (1.2 eq MeI).

-

-

Temperature Ramp: Perform the second deprotonation at 0°C, but allow the second alkylation to warm to room temperature or slightly higher (40°C) to overcome the activation energy barrier caused by sterics.

Module B: O-Alkylation vs. C-Alkylation (Regioselectivity)

Symptom: Presence of vinylic protons in

Technical Insight: Enolates are ambident nucleophiles.[1][2][3] According to Hard-Soft Acid-Base (HSAB) theory:

-

Oxygen (Hard): Reacts with hard electrophiles (e.g., Dimethyl Sulfate, sulfonates) and is favored by separated ion pairs (highly polar solvents like DMSO/HMPA).

-

Carbon (Soft): Reacts with soft electrophiles (e.g., Methyl Iodide) and is favored by tight ion pairs (less polar solvents like THF).

Corrective Action:

-

Reagent Selection: Use Methyl Iodide (MeI) instead of Dimethyl Sulfate. Iodide is a softer leaving group, promoting C-alkylation.[1]

-

Solvent System: Avoid DMSO or HMPA. Use THF (Tetrahydrofuran) or DME (Dimethoxyethane). These solvents coordinate the cation (

) just enough to solubilize the enolate but keep the ion pair tight enough to shield the oxygen.

Module C: Thermal Instability & Decarboxylation

Symptom: Product purity is high in the crude NMR but drops after distillation; gas evolution observed during heating.

Technical Insight:

tert-Butyl esters are thermally unstable.[1] They undergo an elimination reaction (E1 mechanism) to form isobutylene and the corresponding carboxylic acid (which then decarboxylates). This process is acid-catalyzed .[1][4] Even trace amounts of water or acidic byproducts from the alkylation (HI/H

Protocol Adjustment:

-

Quench: Use saturated NH

Cl (mildly acidic/neutral) rather than HCl. Ensure final pH of the aqueous layer is >7 using NaHCO -

Distillation: Must be done under high vacuum (<5 mmHg) . Keep the oil bath temperature below 85°C. If the boiling point is too high, use a wiped-film evaporator or column chromatography (neutral alumina) instead of bulk distillation.

Visualizing the Reaction Landscape

The following diagram illustrates the kinetic competition between the desired pathway and common failure modes.

Figure 1: Reaction landscape showing the kinetic bottlenecks (Enolate B) and thermodynamic sinks (O-alkylation, Decarboxylation).

Analytical Troubleshooting (Decision Tree)

Use this logic flow to interpret your crude NMR data and select the next step.

Figure 2: NMR-guided troubleshooting logic for rapid impurity identification.

Frequently Asked Questions (FAQs)

Q: Can I use Potassium Carbonate (K

Q: How do I remove the mono-methyl impurity if it's already formed? A: Separation by distillation is difficult due to similar boiling points.[1] The most effective chemical purification is to exploit the acidity difference.

-

Dissolve the crude mixture in ether/hexane.

-

Wash with dilute, cold NaOH (0.5 M).

-

The mono-methyl impurity (still having an acidic proton) will deprotonate and move to the aqueous layer. The dimethyl product (no acidic protons) will remain in the organic layer.

-

Warning: Do this quickly and cold to prevent ester hydrolysis.

Q: Why does my product turn yellow/orange upon standing? A: This indicates trace acid presence catalyzing slow decomposition or enolization of impurities. Store the product over a few pellets of activated 4Å molecular sieves or add a trace of stabilizer (e.g., epoxidized soybean oil) if compatible with the next step.

References

-

General Reactivity of

-Keto Esters: Carey, F. A.; Sundberg, R. J.[1] Advanced Organic Chemistry Part B: Reactions and Synthesis; Springer: New York, 2007. (See Chapter 1 on Enolates and Alkylation). -

Synthesis of tert-Butyl Acetoacetate (Starting Material): Treibs, A.; Hintermeier, K. Acetoacetic acid, tert-butyl ester.[1] Org.[1][5][6] Synth.1962 , 42,[1][7] 28.

-

Alkylation Selectivity (HSAB Theory): Pearson, R. G. Hard and Soft Acids and Bases. J. Am. Chem. Soc.[1]1963 , 85, 3533–3539.[1]

-

Thermal Stability of tert-Butyl Esters: Lawlor, R. C., et al.[1] The Thermal Decomposition of tert-Butyl Esters. J. Am. Chem. Soc.[1]1949 , 71, 78–82.[1]

Sources

- 1. CAS 1694-31-1: tert-Butyl acetoacetate | CymitQuimica [cymitquimica.com]

- 2. spaces-cdn.owlstown.com [spaces-cdn.owlstown.com]

- 3. fiveable.me [fiveable.me]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. US5183929A - Method for production of T-butyl 3-oxobutyrates and their use - Google Patents [patents.google.com]

Technical Support Center: Solvent Optimization for 2,2-Dimethyl-3-Oxobutanoate

Current Status: Operational Subject Matter Expert: Senior Application Scientist, Process Chemistry Division Last Updated: February 13, 2026

Executive Summary: The "Gem-Dimethyl" Paradigm

Welcome to the technical guide for 2,2-dimethyl-3-oxobutanoate (and its related esters). Whether you are performing enantioselective reductions or nucleophilic additions, your solvent choice is dictated by one structural feature: the gem-dimethyl group at the

Critical Technical Distinction:

Unlike standard

-

The Good: You do not need to worry about C2-racemization or self-condensation via enol mechanisms.

-

The Bad: The C3 ketone is neopentyl-like—extremely sterically hindered.

-

The Implication: Solvents must be chosen not just for solubility, but to modulate the reactivity of the electrophile and facilitate mass transfer in biocatalytic systems.

Module A: Biocatalytic Reduction (Enzymatic Routes)

Context: The most common application for this substrate is the synthesis of chiral

The Challenge: Enzyme Deactivation & Mass Transfer

This substrate has low water solubility. Standard organic co-solvents (DMSO, MeOH) often denature enzymes at the concentrations required for industrial throughput.

Recommended Protocol: The Biphasic System

Instead of a homogenous co-solvent, use a Biphasic System with a hydrophobic green solvent. This acts as a "substrate reservoir," protecting the enzyme from high organic loads while maintaining a constant feed of substrate to the aqueous phase.

Optimized Solvent System:

-

Organic Phase:

-Butyl Acetate ( -

Aqueous Phase: Phosphate Buffer (pH 7.0) + NAD(P)H + GDH (Glucose Dehydrogenase for recycling).

Workflow Diagram (Biphasic Interface Dynamics):

Caption: Biphasic reduction workflow. The organic solvent (n-BuOAc) protects the enzyme from substrate toxicity while driving the equilibrium forward via in-situ extraction.

Troubleshooting Biocatalysis

| Symptom | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Enzyme inhibition by product or substrate toxicity. | Switch from DMSO (co-solvent) to |

| Emulsion Formation | Protein denaturation at the interface. | Reduce stirring speed or add Isoamyl alcohol (anti-foaming). Ensure pH is not at the enzyme's isoelectric point. |

| Enzyme Precipitation | Solvent polarity is too high (stripping water from enzyme). | Avoid THF or Acetonitrile. Use 2-MeTHF or CPME (Cyclopentyl methyl ether) which are less water-miscible. |

Module B: Chemical Transformations (Hydride & Grignard)

Context: Chemical reduction or alkylation of the C3 ketone.[1]

The Challenge: Steric Hindrance (The Thorpe-Ingold Effect)

The gem-dimethyl group creates significant steric bulk. Nucleophiles (Hydride or Grignard reagents) have a difficult trajectory approaching the carbonyl carbon (C3).

Protocol 1: Hydride Reduction ( )

-

Standard Solvent: Methanol (MeOH).

-

Why: Methanol participates in the mechanism. Borohydride reduction is faster in protic solvents because the solvent hydrogen-bonds to the carbonyl oxygen, activating it for hydride attack.

-

Risk: Transesterification. If your substrate is a methyl ester, MeOH is fine. If it is an ethyl or t-butyl ester, using MeOH will lead to ester scrambling.

-

Optimization: For non-methyl esters, use Ethanol (if ethyl ester) or THF with a Lewis Acid additive (e.g.,

) to activate the ketone without risking transesterification.

Protocol 2: Grignard Addition

-

Standard Solvent: Diethyl Ether (

) or THF. -

Optimization: Use Toluene or CPME (Cyclopentyl methyl ether).

-

Mechanism: In coordinating solvents like THF, Grignard reagents form bulky solvated complexes. In non-coordinating solvents like Toluene, the Grignard reagent is less sterically encumbered and more reactive toward the hindered C3 ketone.

Module C: Green Solvent Selection Guide

Modern drug development requires adherence to ICH Q3C guidelines. Avoid chlorinated solvents (DCM) and reproductive toxins (DMF, NMP).

Solvent Swap Table for 2,2-dimethyl-3-oxobutanoate Workflows:

| Traditional Solvent | Issue | Recommended Green Replacement | Benefit for this Substrate |

| Dichloromethane (DCM) | Carcinogenic, environmental hazard.[2] | 2-MeTHF (2-Methyltetrahydrofuran) | Higher boiling point allows for higher reaction temps (overcoming steric hindrance). Clean phase separation from water. |

| THF | Peroxide former, water miscible (hard workup). | CPME (Cyclopentyl methyl ether) | Hydrophobic (easy workup), stable to peroxides, resists bases (good for Grignard). |

| DMF | Reprotoxic, high boiling point (hard to remove). | Dimethyl Carbonate (DMC) | Biodegradable. Good solubility for the polar ester functionality. |

Decision Logic for Solvent Selection:

Caption: Logic tree for selecting the optimal solvent based on reaction type and substrate constraints.

Frequently Asked Questions (FAQ)

Q1: Why is my yield low when using aqueous buffer for enzymatic reduction?

A: The substrate, 2,2-dimethyl-3-oxobutanoate, has poor aqueous solubility. In a purely aqueous buffer, the effective concentration available to the enzyme is low. Furthermore, the product (alcohol) might inhibit the enzyme.

Fix: Switch to a biphasic system (Buffer +

Q2: Can I use Acetone as a co-solvent? A: No. Acetone is a ketone. Most KREDs/ADHs (Alcohol Dehydrogenases) that reduce your substrate will also accept acetone as a substrate (reducing it to isopropanol) or be competitively inhibited by it. Use DMSO or IPA (Isopropanol) if a co-solvent is absolutely necessary. Note that IPA is often used as a hydride donor in coupled systems.

Q3: I see "ethyl 2-methyl-3-oxobutanoate" in literature. Is the chemistry the same?

A: No. The 2-methyl variant has an acidic proton at the

Q4: What is the best solvent to prevent hydrolysis during workup? A: Avoid basic aqueous washes if possible. The ester is sterically crowded but still susceptible to hydrolysis. Use 2-MeTHF for extraction. It separates cleanly from water (unlike THF) and does not acidify over time (unlike DCM/Chloroform). Wash with neutral brine rather than basic bicarbonate.

References

-

Biocatalytic Biphasic Systems

-

Green Solvent Selection

-

Solvent Effects on Reduction

- Title: Solvent Effects in the Reduction of Ketones by Sodium Borohydride.

- Source: Journal of Chemical Educ

-

URL:[Link]

- Relevance: Explains the mechanistic necessity of protic solvents (MeOH) for rapid borohydride reduction.

-

CPME as a Green Ether

- Title: CPME (Cyclopentyl Methyl Ether)

- Source: Zeon Corporation Technical D

-

URL:[Link]

- Relevance: Provides physical data supporting CPME for Grignard reactions (low peroxide form

Sources

- 1. researchgate.net [researchgate.net]

- 2. Dichloromethane Substitute: Sustainable Solvent Options [elchemy.com]

- 3. Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzyme-catalyzed C–C bond formation using 2-methyltetrahydrofuran (2-MTHF) as (co)solvent: efficient and bio-based alternative to DMSO and MTBE - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Overcoming Steric Hindrance in tert-Butyl 2,2-Dimethyl-3-Oxobutanoate Coupling

Ticket ID: #TB-22DM-3OB-SUPPORT Status: Open Subject: Troubleshooting coupling failures due to steric bulk at C2/C3 positions. Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Steric Fortress" Challenge

You are likely encountering low yields or no reactivity when attempting to couple tert-butyl 2,2-dimethyl-3-oxobutanoate (CAS: 119888-86-7). This is not a user error; it is a structural feature of the molecule.

This substrate presents a unique "dual-lock" steric challenge:

-

The tert-Butyl Ester (C1): Provides massive bulk, shielding the carbonyl from nucleophilic attack and preventing standard saponification.

-

The gem-Dimethyl Group (C2): The quaternary carbon at the

-position creates a rigid steric wall. This blocks the Bürgi-Dunitz trajectory (107°) required for nucleophiles to attack the C3 ketone.

This guide provides field-proven protocols to bypass these energy barriers using Lewis acid activation, solvent effects, and thermal forcing.

Troubleshooting Guide (Q&A)

Q1: I am trying to condense a hydrazine or amine with the C3 ketone to form a pyrazole/imine, but I see <5% conversion after 24h at reflux. Why?

A: Standard reflux in ethanol or methanol is insufficient. The gem-dimethyl group at C2 blocks the approach of the nucleophile.

-

The Fix: You must activate the ketone or increase the kinetic energy of the system.

-

Method A (Lewis Acid): Add 1.05 eq. of Titanium(IV) chloride (TiCl₄) or Boron trifluoride etherate (BF₃·OEt₂) . This coordinates to the ketone oxygen, increasing electrophilicity and pulling electron density away from the steric wall.

-

Method B (Microwave): Switch to microwave irradiation (120–150 °C) in a sealed vessel. The rapid heating overcomes the activation energy barrier that standard reflux cannot.

-

Q2: I attempted to alkylate the

A: This reaction is chemically impossible with this substrate.

-

The Reason: The C2 position is already a quaternary center (bonded to C1, C3, and two methyl groups). There are no protons to deprotonate (

is irrelevant here). You cannot form an enolate at C2. -

Alternative: If you need a different group at C2, you must start with a different building block (e.g., tert-butyl 2-ethyl-2-methyl-3-oxobutanoate).

Q3: Basic hydrolysis (LiOH/THF/H₂O) of the tert-butyl ester is taking days. How can I accelerate this?

A: Saponification of tert-butyl esters is notoriously difficult due to the steric bulk of the t-butyl group preventing the formation of the tetrahedral intermediate.

-

The Fix: Switch to Acidolysis .

-

Reagent: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:1 ratio).

-

Mechanism: This proceeds via an E1-like mechanism where the tert-butyl cation leaves, bypassing the crowded tetrahedral transition state.

-

Caution: The resulting

-keto acid (2,2-dimethyl-3-oxobutanoic acid) is unstable and prone to spontaneous decarboxylation upon heating. Perform this step at 0 °C to RT and use immediately.

-

Q4: I am seeing "decarboxylation" byproducts during my coupling reaction. How do I stop this?

A: The gem-dimethyl group actually stabilizes the

-

The Fix: Ensure your coupling (e.g., pyrazole formation) happens before you remove the tert-butyl ester. The ester group stabilizes the molecule during the harsh conditions required for ketone coupling.

Strategic Visualization

Diagram 1: The Steric Blockade & Activation Strategy

This diagram illustrates why standard attack fails and how Lewis Acid activation opens the door.

Caption: The gem-dimethyl group creates a "Steric Wall" blocking standard attack. Lewis Acid coordination (TiCl4) pulls electron density, allowing the nucleophile to overcome steric repulsion.

Validated Experimental Protocol

Protocol: Synthesis of a gem-Dimethyl Pyrazole Scaffold Target Application: Creating a drug-like heterocycle from tert-butyl 2,2-dimethyl-3-oxobutanoate.

Reagents:

-

Substrate: tert-butyl 2,2-dimethyl-3-oxobutanoate (1.0 eq)

-

Nucleophile: Phenylhydrazine (1.1 eq)

-

Solvent: Absolute Ethanol (0.5 M concentration)

-

Catalyst: Glacial Acetic Acid (10 mol%) or TiCl₄ (1.0 eq - for stubborn cases)

Step-by-Step:

-

Preparation (Inert Atmosphere): Flame-dry a round-bottom flask and purge with Argon. Moisture interferes with the condensation.

-

Mixing: Dissolve the substrate in Absolute Ethanol.

-

Catalyst Addition:

-

Standard: Add Glacial Acetic Acid.

-